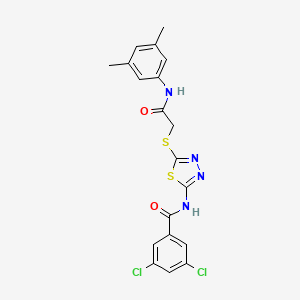

3,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with two chlorine atoms at the 3- and 5-positions. The thiadiazole ring is further functionalized with a sulfur-linked ethyl group bearing a 3,5-dimethylphenylamino substituent. Its synthesis likely involves multi-step reactions, including thioether formation and amidation, similar to methodologies described for analogous compounds .

Properties

IUPAC Name |

3,5-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O2S2/c1-10-3-11(2)5-15(4-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)12-6-13(20)8-14(21)7-12/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLSHBQOXQTXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of dichlorine and thiadiazole moieties, suggest diverse pharmacological applications, particularly in anticancer and antimicrobial therapies.

Chemical Structure

The compound's chemical structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds featuring the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicate that these compounds can induce apoptosis and inhibit cell proliferation.

- Case Study : A derivative similar to this compound was tested against breast cancer MCF-7 cells with an IC50 value of approximately 0.28 µg/mL. This suggests a potent inhibitory effect on tumor growth through mechanisms involving cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Thiadiazole derivatives are known for their antibacterial and antifungal activities due to their ability to interfere with microbial cell function.

- Research Findings : A study indicated that similar thiadiazole compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the structure can enhance its efficacy:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased cytotoxicity |

| Alteration of the thiadiazole position | Enhanced antimicrobial activity |

| Variation in the aromatic substituents | Improved selectivity towards cancer cells |

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : It may act as an inhibitor for key enzymes involved in cancer cell proliferation.

- Disruption of Cellular Integrity : The thiadiazole moiety may compromise microbial cell wall synthesis.

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3,5-dichloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves sequential functionalization:

Thiadiazole core formation : Use 2-amino-1,3,4-thiadiazole derivatives as starting materials, reacting with chloroacetyl chloride under reflux with triethylamine (reaction time: 4–6 hours) .

Thioether linkage : Introduce the thioethyl group via nucleophilic substitution (e.g., using mercaptoethylamine derivatives in basic conditions) .

Amide coupling : Employ coupling agents like EDCI/HOBt for benzamide attachment under inert atmospheres .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C), and stoichiometric ratios (1:1.2 for limiting reagents) to improve yields (>70%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to verify aromatic protons (δ 7.2–8.0 ppm) and carbonyl groups (δ 165–170 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z = 440.5 via ESI-MS) and fragmentation patterns .

- HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. How can researchers troubleshoot low yields during the final amide bond formation?

- Methodological Answer :

- Activation issues : Ensure fresh coupling agents (e.g., EDCI) and avoid moisture.

- Steric hindrance : Use microwave-assisted synthesis (50 W, 100°C) to enhance reactivity .

- Byproduct removal : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic effects : The thiadiazole ring’s electron-deficient nature directs nucleophilic attack at the sulfur atom. Chlorine substituents (electron-withdrawing) enhance electrophilicity at the benzamide carbonyl .

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (k ≈ 10 Ms) under varying pH (6–8) .

Q. How can computational chemistry guide the design of analogs with improved bioactivity?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict binding affinities (ΔG < -8 kcal/mol) to target proteins (e.g., kinase domains) .

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with IC values using Gaussian-based descriptors .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Methodological Answer :

- Assay standardization : Replicate assays under controlled conditions (e.g., Mueller-Hinton agar for antimicrobial tests; MTT assays for cytotoxicity) .

- Metabolite profiling : Use LC-MS to identify degradation products that may skew bioactivity results .

Q. How can X-ray crystallography elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Co-crystallization : Soak protein crystals (e.g., cytochrome P450) with 1 mM compound in 20% PEG 3350 .

- Diffraction analysis : Resolve structures at 1.8 Å resolution to map hydrogen bonds (e.g., N–H···O=C interactions) .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.